[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate
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Overview
Description
[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or its derivatives. One common method is the reaction of 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to achieve a more sustainable and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher purity and yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding alcohol and acetic acid under acidic or basic conditions.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can be converted to other esters through transesterification reactions with different alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are often used.
Major Products
Hydrolysis: Produces 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran and acetic acid.
Reduction: Produces 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran.
Transesterification: Produces various esters depending on the alcohol used.
Scientific Research Applications
[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate has several applications
Properties
CAS No. |
63952-83-0 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H10O4/c1-6(9)11-5-7-3-2-4-8(10)12-7/h2,4,7H,3,5H2,1H3/t7-/m0/s1 |
InChI Key |
YYMTVNMFEZCHQC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC=CC(=O)O1 |
Canonical SMILES |
CC(=O)OCC1CC=CC(=O)O1 |
Origin of Product |
United States |
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